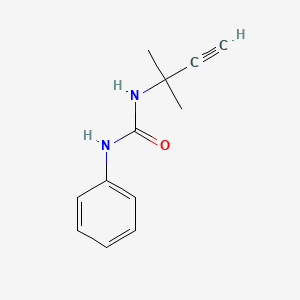
1-(2-Methylbut-3-yn-2-yl)-3-phenylurea
説明
Synthesis Analysis
The synthesis of “1-(2-Methylbut-3-yn-2-yl)-3-phenylurea” would likely involve the reaction of a 2-Methylbut-3-yn-2-yl compound with a phenylurea compound. The exact conditions and reagents would depend on the specific synthetic route chosen. For example, 2-Methylbut-3-yn-2-yl compounds can be synthesized from the condensation of acetylene and acetone .Molecular Structure Analysis
The molecular structure of “1-(2-Methylbut-3-yn-2-yl)-3-phenylurea” can be deduced from its name. The 2-Methylbut-3-yn-2-yl group indicates a five-carbon chain with a triple bond and a methyl group . The phenylurea group indicates a phenyl ring attached to a urea group.Chemical Reactions Analysis
The chemical reactions involving “1-(2-Methylbut-3-yn-2-yl)-3-phenylurea” would depend on the specific conditions and reagents used. The presence of the triple bond in the 2-Methylbut-3-yn-2-yl group could potentially undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Methylbut-3-yn-2-yl)-3-phenylurea” would depend on its structure. For example, the 2-Methylbut-3-yn-2-yl group is a liquid at room temperature . The exact properties of the compound would need to be determined experimentally.科学的研究の応用
Herbicidal Activity
1-(2-Methylbut-3-yn-2-yl)-3-phenylurea and related compounds have been extensively studied for their herbicidal properties. For instance, Barnes et al. (1988) explored the herbicidal activity of various 1-phenylureas substituted in the 3-position, highlighting their potential in controlling a range of weed species (Barnes et al., 1988). Luo et al. (2008) synthesized novel triazolinone derivatives incorporating phenylurea and assessed their efficacy as herbicides, indicating the importance of phenylurea structures in plant growth regulation (Luo et al., 2008).
Photocatalytic Transformation
The compound's behavior under photocatalytic conditions has been studied, offering insights into its environmental fate and degradation pathways. Richard and Bengana (1996) investigated the photocatalytic transformation of phenylurea herbicides, shedding light on the mechanisms of degradation in aquatic environments (Richard & Bengana, 1996).
Crystal Structure Analysis
The study of crystal structures of related phenylurea compounds provides valuable information for understanding their physical and chemical properties. Kang et al. (2015) conducted a crystal structure analysis of metobromuron, a phenylurea herbicide, which is crucial for comprehending the molecular interactions and stability of similar compounds (Kang et al., 2015).
Synthesis and Chemical Properties
Research into the synthesis and chemical properties of phenylurea derivatives helps in the development of new compounds with potential applications. Shamanth et al. (2022) described a novel synthetic route for producing 1-(3-cyanothiophen-2-yl)-3-phenylureas, demonstrating the versatility and potential biological activity of these compounds (Shamanth et al., 2022).
Biodegradation in Soil
Understanding the biodegradation of phenylurea herbicides in soil is crucial for assessing their environmental impact. Sørensen and Aamand (2004) examined the degradation of isoproturon and its metabolites in agricultural soils, providing insights into the environmental fate of phenylurea herbicides (Sørensen & Aamand, 2004).
Spectroscopic Study
Spectroscopic studies, such as the one conducted by Espinoza-Hicks et al. (2012), are pivotal for understanding the electronic and structural characteristics of phenylurea derivatives, contributing to the development of new materials with specific properties (Espinoza-Hicks et al., 2012).
Safety and Hazards
The safety and hazards associated with “1-(2-Methylbut-3-yn-2-yl)-3-phenylurea” would depend on its specific properties. For example, the 2-Methylbut-3-yn-2-yl group has been associated with hazard statements H302, H315, H319, H335, indicating potential hazards if ingested, in contact with skin, or if it comes into contact with the eyes .
特性
IUPAC Name |
1-(2-methylbut-3-yn-2-yl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-4-12(2,3)14-11(15)13-10-8-6-5-7-9-10/h1,5-9H,2-3H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDYKFYCUUWCBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)NC(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384495 | |
| Record name | 1-(2-Methylbut-3-yn-2-yl)-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylbut-3-yn-2-yl)-3-phenylurea | |
CAS RN |
42785-81-9 | |
| Record name | 1-(2-Methylbut-3-yn-2-yl)-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3-Methylbut-2-en-1-yl)oxy]naphthalene-1,4-dione](/img/structure/B3052526.png)


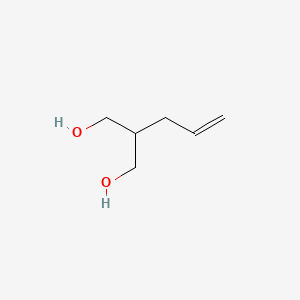

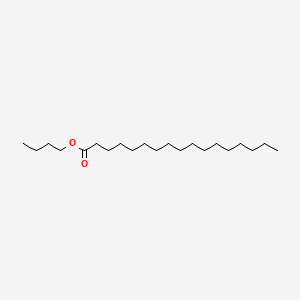


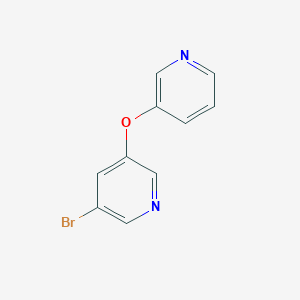
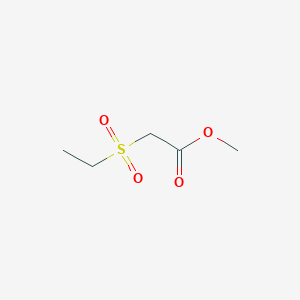
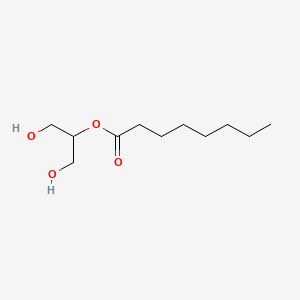
![[3-(Aminomethyl)phenyl]acetic acid hydrochloride](/img/structure/B3052545.png)
![5-(5-Amino-2,4,7,8,9-pentazabicyclo[4.3.0]nona-1,3,5,7-tetraen-9-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B3052546.png)